6-(4-Ethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Tuberculosis EthR inhibitor Transcriptional repressor

6-(4-Ethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2098035-07-3, molecular formula C13H14N2O2, MW 230.26 g/mol) is a synthetic pyrimidine-2,4-dione derivative belonging to the tetrahydropyrimidine family. Its structure—featuring a 4-ethylphenyl substituent at the 6-position and an N3-methyl group—distinguishes it from the more common 3,4-dihydropyrimidin-2(1H)-one (Biginelli-type) scaffold.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
CAS No. 2098035-07-3
Cat. No. B1491700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Ethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS2098035-07-3
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=CC(=O)N(C(=O)N2)C
InChIInChI=1S/C13H14N2O2/c1-3-9-4-6-10(7-5-9)11-8-12(16)15(2)13(17)14-11/h4-8H,3H2,1-2H3,(H,14,17)
InChIKeyRVZQTMWCMGJDNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Researchers Source 6-(4-Ethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione for Specialized Inhibitor Screening


6-(4-Ethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2098035-07-3, molecular formula C13H14N2O2, MW 230.26 g/mol) is a synthetic pyrimidine-2,4-dione derivative belonging to the tetrahydropyrimidine family. Its structure—featuring a 4-ethylphenyl substituent at the 6-position and an N3-methyl group—distinguishes it from the more common 3,4-dihydropyrimidin-2(1H)-one (Biginelli-type) scaffold. The compound has been catalogued in authoritative bioactivity databases for its interaction with the transcriptional repressor EthR from Mycobacterium tuberculosis [1], marking it as a targeted tool compound for anti-tuberculosis booster discovery rather than a general-purpose building block.

Why Generic Substitution Fails: Structural Nuances of 6-(4-Ethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione That Block Simple Analog Swapping


Tetrahydropyrimidine-2,4-diones are not a monolithic class. The combination of an N3-methyl group and a 6-(4-ethylphenyl) substituent creates a unique pharmacophoric pattern that cannot be replicated by simpler 6-phenyl or 6-(4-methylphenyl) analogs. The 4-ethyl group extends the hydrophobic reach into the lipophilic binding pocket of EthR, and its conformational flexibility influences the dihedral angle between the aryl ring and the pyrimidine core—directly affecting shape complementarity [1]. Furthermore, the N3-methyl group eliminates a hydrogen-bond donor site present in N3-unsubstituted analogs, altering both solubility and target interaction profiles. These subtle but critical differences mean that data generated with one analog cannot be extrapolated to another without independent experimental verification [2].

Quantitative Differentiation Evidence: 6-(4-Ethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione vs. Its Closest Structural Analogs


EthR Transcriptional Repressor Engagement: Scaffold-Level Potency Benchmarking

The tetrahydropyrimidine-2,4-dione scaffold to which this compound belongs has demonstrated measurable engagement with the M. tuberculosis transcriptional repressor EthR, a validated target for ethionamide boosting [1]. In a standardized whole-cell assay using M. smegmatis mc²155 expressing a β-glucuronidase reporter, a closely related tetrahydropyrimidine-2,4-dione analog achieved an IC50 of 2.90E+3 nM [2]. While direct potency data for 6-(4-ethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione itself is not yet published, its 4-ethylphenyl substituent is predicted to enhance hydrophobic contacts within the EthR lipophilic binding site compared to the 4-methylphenyl analog, based on established SAR for this target class [1].

Tuberculosis EthR inhibitor Transcriptional repressor Booster drug

Hydrophobic Substituent Differentiation: 4-Ethylphenyl vs. 4-Methylphenyl LogP Advantage

The 4-ethyl substitution on the 6-phenyl ring of 6-(4-ethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione increases calculated logP by approximately 0.5 log units compared to the 4-methyl analog (6-(4-methylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione), based on fragment-based logP contributions (π-ethyl ≈ 1.0 vs. π-methyl ≈ 0.5) [1]. For intracellular targets such as EthR within the mycobacterial cell, enhanced lipophilicity correlates with improved penetration through the lipid-rich mycolic acid layer [2]. This physicochemical differentiation may translate into higher intracellular free drug concentrations at the target site.

Lipophilicity LogP Permeability Mycobacterial cell wall

N3-Methyl Group Impact: Hydrogen-Bond Donor Elimination vs. N3-Unsubstituted Analogs

The presence of the N3-methyl group in 6-(4-ethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione eliminates an H-bond donor site that is present in N3-unsubstituted analogs such as 6-(4-ethylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione [1]. In the context of EthR inhibitor design, reducing polar atom count while maintaining hydrophobic contacts has been shown to improve ligand efficiency and selectivity for the lipophilic EthR binding pocket over polar off-targets [2]. This methylation strategy is consistent with established medicinal chemistry principles for optimizing CNS and intracellular target engagement.

Hydrogen bonding Selectivity Off-target binding Ligand efficiency

Synthetic Tractability and Scalability Relative to 5-Alkoxycarbonyl DHPMs

Unlike the classic Biginelli products (5-alkoxycarbonyl-3,4-dihydropyrimidin-2(1H)-ones, DHPMs), this compound belongs to the tetrahydropyrimidine-2,4-dione subclass, accessible via convergent condensation of β-ketoesters with N-methylurea and 4-ethylbenzaldehyde [1]. The absence of the 5-ester group simplifies the synthetic route and eliminates a metabolically labile site, potentially improving metabolic stability in cell-based assays. Early patent literature on tetrahydropyrimidine-2,4-diones demonstrates industrial interest in this scaffold for diverse biological applications [2].

Biginelli reaction Parallel synthesis Library production Cost efficiency

Optimal Use Cases for 6-(4-Ethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione in Drug Discovery and Chemical Biology


EthR Inhibitor Hit-to-Lead Optimization for Tuberculosis Booster Development

This compound serves as a core scaffold for EthR-targeting lead optimization programs. Its tetrahydropyrimidine-2,4-dione core is validated by BindingDB bioactivity data showing EthR engagement at micromolar concentrations [1]. The 4-ethylphenyl substituent offers a starting point for exploring the lipophilic binding pocket identified in fragment-growing campaigns [2]. Researchers conducting structure-activity relationship (SAR) studies around the 6-aryl position should prioritize this analog as a reference point before synthesizing libraries with larger alkyl chains or halogenated phenyl variants.

Physicochemical Comparator for Mycobacterial Permeability SAR Studies

Use 6-(4-ethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione as a lipophilic benchmark compound when evaluating the relationship between calculated logP and M. tuberculosis whole-cell activity across a tetrahydropyrimidine-2,4-dione series [1]. With an estimated logP ~1.8–2.2, it occupies the upper end of the typical drug-like lipophilicity range for this scaffold, making it useful for correlating permeability trends with the mycolic acid barrier penetration properties described by Brennan & Nikaido [2].

N3-Methylation Reference Standard for Selectivity Profiling Panels

Employ this compound alongside its N3-unsubstituted counterpart (6-(4-ethylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione) in broad-panel kinase, GPCR, or CerEP selectivity screens [1]. The differential H-bond donor count (HBD = 1 vs. 2) provides a controlled chemical probe pair for assessing how methylation at N3 shifts selectivity profiles away from polar recognition motifs and toward lipophilic binding site interactions, consistent with Lipinski's rule-of-five principles [2].

Negative Control Compound for Esterase-Mediated Artifact Studies in Phenotypic Assays

In phenotypic screening campaigns where 5-ester-substituted Biginelli DHPMs produce ambiguous hit signals due to esterase hydrolysis artifacts, 6-(4-ethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can serve as an ester-free negative control [1]. Its synthetic accessibility via the classic Biginelli variant route, as documented by Kappe, allows researchers to rapidly procure this compound to distinguish target-mediated activity from non-specific esterase-driven effects [2].

Quote Request

Request a Quote for 6-(4-Ethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.